3-Amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol
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Overview
Description
3-Amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol is an organic compound with the molecular formula C10H21NOS This compound features a unique structure that includes an amino group, a thian-3-yl group, and a hydroxyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-thianylmethanol with 2,2-dimethylpropanal in the presence of an amine catalyst. The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 50°C, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 3-Amino-2,2-dimethyl-1-(thian-3-yl)propanone.
Reduction: Formation of 3-Amino-2,2-dimethyl-1-(thian-3-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thian-3-yl group may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2,2-dimethyl-1-propanol
- 3-Amino-2,2-dimethyl-1-(thian-2-yl)propan-1-ol
- 3-Amino-2,2-dimethyl-1-(thian-4-yl)propan-1-ol
Uniqueness
3-Amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol is unique due to the specific positioning of the thian-3-yl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may confer unique biological or chemical properties.
Properties
Molecular Formula |
C10H21NOS |
---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(thian-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-10(2,7-11)9(12)8-4-3-5-13-6-8/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
TXOCLGYKIBSCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1CCCSC1)O |
Origin of Product |
United States |
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